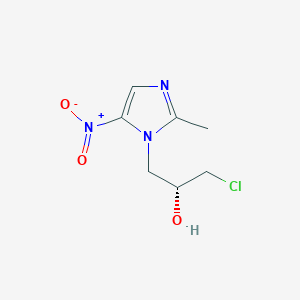
3,5-Diiodo-D-thyronine
描述
3,5-Diiodothyronine (3,5-T2) is an active thyroid hormone within the class of iodothyronines . It has two iodine atoms at positions 3 and 5 of its inner ring . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .
Synthesis Analysis
3,5-Diiodo-L-thyronine is an endogenous derivative of thyroid hormones . It has been detected in human blood by immunological methods, but a reliable assay based on mass spectrometry, which is now regarded as the gold standard in clinical chemistry, is not available yet .Molecular Structure Analysis
The first crystal structure analysis of a thyroid hormone nucleus was that of 3,5-diiodo-L-thyronine (T2) . Since then, more than 20 structural determinations of thyroid hormones and their analogues have been reported .Chemical Reactions Analysis
Thyroid hormones act via the nuclear thyroid hormone receptors (THRs), through different modes of action . The different modes of action may be coupled, and several reports have recently shown that several TH metabolites act accordingly .Physical And Chemical Properties Analysis
3,5-Diiodo-L-thyronine has a chemical formula of C15H13I2NO4 and a molar mass of 525.081 g·mol−1 . Its melting point ranges from 255–257 °C .科学研究应用
1. 代谢和生化作用
3,5-二碘-L-甲状腺素 (3,5-T2) 因其代谢活性而被广泛研究。它是甲状腺激素的代谢物,表现出有趣的活性,尤其是在代谢过程中。在啮齿动物模型中,3,5-T2 已被证明可以快速增加静息代谢率并引发有益的降血脂作用。然而,内源性和外源性 T2 在人体中的作用鲜为人知,有待进一步研究 (Senese 等人,2018).
2. 在葡萄糖和脂质代谢中的作用
3,5-T2 在啮齿动物模型中表现出多种作用,包括预防通常由高脂肪饮食引起的胰岛素抵抗和肝脂肪变性。最近对人类的研究表明,血清 3,5-T2 浓度与葡萄糖代谢的某些方面存在潜在联系,但与脂质代谢无关 (Pietzner 等人,2015).
3. 对能量和脂质代谢的影响
对饮食诱导的肥胖小鼠的研究表明,3,5-T2 可以影响能量和脂质代谢,其剂量依赖性甲状腺模拟作用类似于 T3。这包括降低肝甘油三酯和血清胆固醇浓度的潜力,反映出增强的脂质代谢 (Jonas 等人,2015).
4. 对骨骼肌线粒体生物能学的影响
研究表明,3,5-T2 可以影响骨骼肌线粒体生物能参数。它可以增加偶联和非偶联的呼吸速率,表明对甲状腺功能减退大鼠能量代谢的潜在影响 (Lombardi 等人,2007).
5. 与咖啡代谢的关系
一个有趣的发现是血清 3,5-T2 浓度与与咖啡代谢相关的代谢物密切相关。这表明 3,5-T2 与咖啡消耗之间可能存在联系,表明肝脏是受咖啡代谢强烈影响的器官 (Pietzner 等人,2018).
6. 调节葡萄糖诱导的胰岛素分泌
发现 3,5-T2 和 T3 可以调节大鼠胰岛素瘤细胞和人胰岛中的葡萄糖诱导的胰岛素分泌。这表明这些激素在胰岛素分泌中具有直接的调节作用,取决于它们的浓度和葡萄糖水平 (Fallahi 等人,2017).
安全和危害
属性
IUPAC Name |
(2R)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016528 | |
| Record name | 3,5-Diiodo-D-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-D-thyronine | |
CAS RN |
5563-89-3 | |
| Record name | O-(4-Hydroxyphenyl)-3,5-diiodo-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5563-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodothyronine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005563893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diiodo-D-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-3,5-diiodo-D-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOTHYRONINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3H9E58YDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)


![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)






